3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
CAS No.:
Cat. No.: VC15853018
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O3 |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C13H16N2O3/c1-2-14-6-7-15(13(14)18)9-10-4-3-5-11(8-10)12(16)17/h3-5,8H,2,6-7,9H2,1H3,(H,16,17) |
| Standard InChI Key | QJDSLFAVQZNFJQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(C1=O)CC2=CC(=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid, precisely defines its structure:
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A benzoic acid moiety at the meta position ().
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A methylene bridge () connecting the aromatic ring to a 3-ethyl-2-oxoimidazolidine heterocycle.
The imidazolidinone ring contains a ketone group at position 2 and an ethyl substituent at position 3, contributing to its conformational rigidity and electronic profile .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.28 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| XLogP3 (Lipophilicity) | 0.6 |
Spectroscopic Signatures
The compound’s structure is corroborated by spectroscopic data:
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¹H NMR: Aromatic protons resonate at 7.2–8.1 ppm, while the ethyl group’s methyl protons appear as a triplet near 1.2–1.5 ppm.
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of the imidazolidinone and carboxylic acid) and ~3200 cm⁻¹ (O-H stretch of the acid).
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Mass Spectrometry: A molecular ion peak at 248.28 confirms the molecular weight .
Synthesis and Manufacturing
Synthetic Strategies
The compound is synthesized via a two-step protocol:
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Formation of the Imidazolidinone Core: Reacting ethylamine with urea derivatives under reflux conditions yields 3-ethyl-2-oxoimidazolidine .
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Coupling with Benzoic Acid: A Mitsunobu reaction or alkylation links the imidazolidinone to 3-(bromomethyl)benzoic acid, often using -diisopropylethylamine (DIPEA) as a base in anhydrous dimethylformamide (DMF) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethylamine, urea, reflux, 12 hrs | 65% |
| 2 | 3-(Bromomethyl)benzoic acid, DIPEA, DMF, 60°C | 45% |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity as verified by HPLC.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Aqueous Solubility: 2.1 mg/mL at 25°C, influenced by the ionizable carboxylic acid group () .
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Thermal Stability: Stable up to 200°C, with decomposition observed above this temperature via thermogravimetric analysis (TGA).
Lipophilicity and Permeability
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 3-Benzylimidazolidinone | 10 µM | PPAR-γ agonist |
| 2-Oxoimidazolidine-thiazole | 8 µg/mL | E. coli |
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